

LC-MS/MS transitions for Florfenicol-d3 amine quantification

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Compound of Interest

Compound Name: *Florfenicol-d3 Amine*

Cat. No.: *B12381449*

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Application Note: High-Sensitivity Quantification of Total Florfenicol Residues as Florfenicol Amine (FFA) via LC-MS/MS

Abstract & Scope

Florfenicol (FF) is a broad-spectrum amphenicol antibiotic widely used in veterinary medicine (aquaculture, bovine, swine).[1][2][3] Regulatory agencies (FDA, EMA, USDA) define the marker residue for florfenicol as "the sum of florfenicol and its metabolites measured as florfenicol amine (FFA)."

Because florfenicol metabolizes rapidly into various forms (florfenicol alcohol, florfenicol oxamic acid), analyzing the parent drug alone leads to under-reporting. This protocol details the Total Residue Method, involving acid hydrolysis to convert all metabolites into FFA, followed by quantification using **Florfenicol-d3 Amine** (FFA-d3) as the internal standard to correct for matrix effects and recovery losses.

Compound Characterization & Mechanism

Florfenicol Amine (FFA) is the hydrolyzed free-base form of florfenicol.[4] Unlike the parent compound (which is neutral/amide), FFA contains a primary amine, making it highly basic and

proton-accepting in positive ESI mode.

- Analyte: Florfenicol Amine (FFA)[1][2][3][4][5][6][7][8][9]

- Formula:

- MW: 247.29 g/mol

- Precursor Ion

: 248.1

- Internal Standard: **Florfenicol-d3 Amine** (Methyl-d3)

- MW: 250.31 g/mol

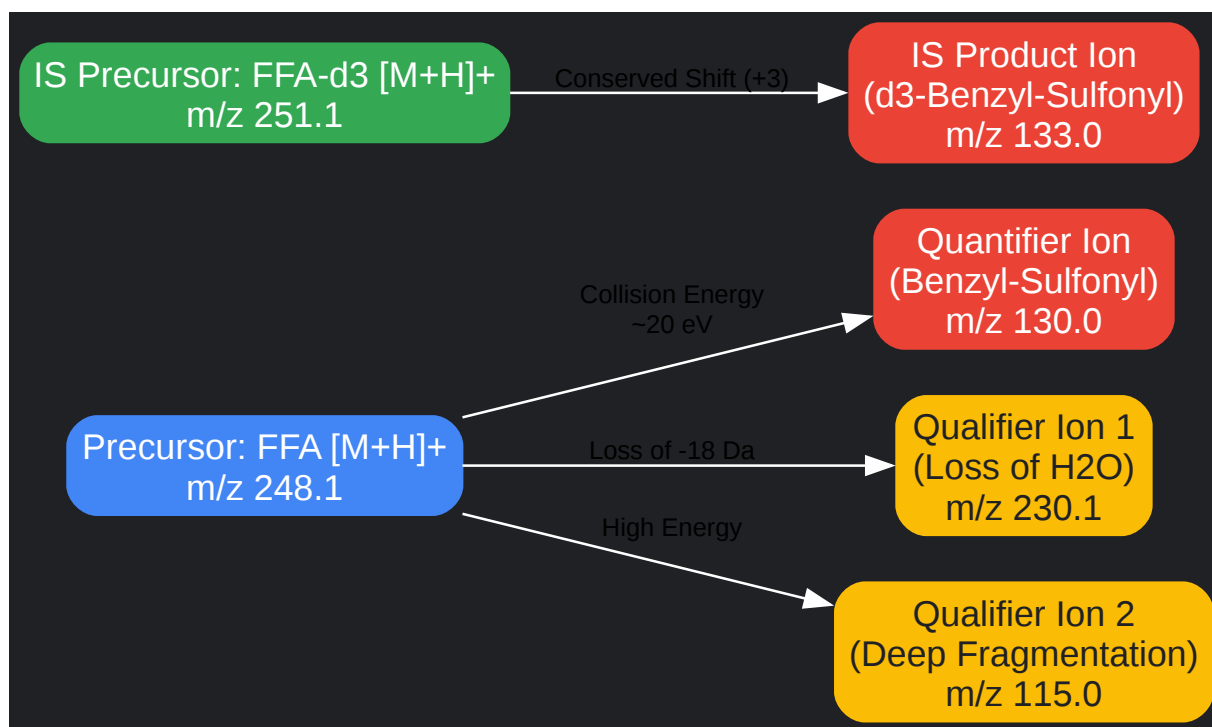
- Precursor Ion

: 251.1

Fragmentation Pathway (Graphviz)

The following diagram illustrates the fragmentation logic used for MRM transition selection. The primary fragment (

130) typically corresponds to the 4-(methylsulfonyl)benzyl moiety, a stable benzylic cation.



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Figure 1: Proposed fragmentation pathway for Florfenicol Amine and its deuterated internal standard.

LC-MS/MS Method Parameters

Mass Spectrometry (MRM Transitions)

Source: ESI Positive (

) Capillary Voltage: 3.0 kV (Typical) Desolvation Temp: 400°C

Analyte	Precursor ()	Product ()	Type	Cone Voltage (V)	Collision Energy (eV)
Florfenicol Amine	248.1	130.0	Quantifier	30	22
248.1	230.1	Qualifier	30	12	
248.1	115.0	Qualifier	30	35	
FFA-d3 (IS)	251.1	133.0*	Quantifier	30	22

*Note: The transition 251.1 -> 133.0 assumes the deuterium label is on the methyl-sulfonyl group. If using ring-deuterated standards, verify the product ion scan manually.

Chromatography Conditions

- Column: Waters ACQUITY UPLC BEH C18 () or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 - 0.4 mL/min.
- Injection Volume: 2-5

Sample Preparation Protocol (Total Residues)

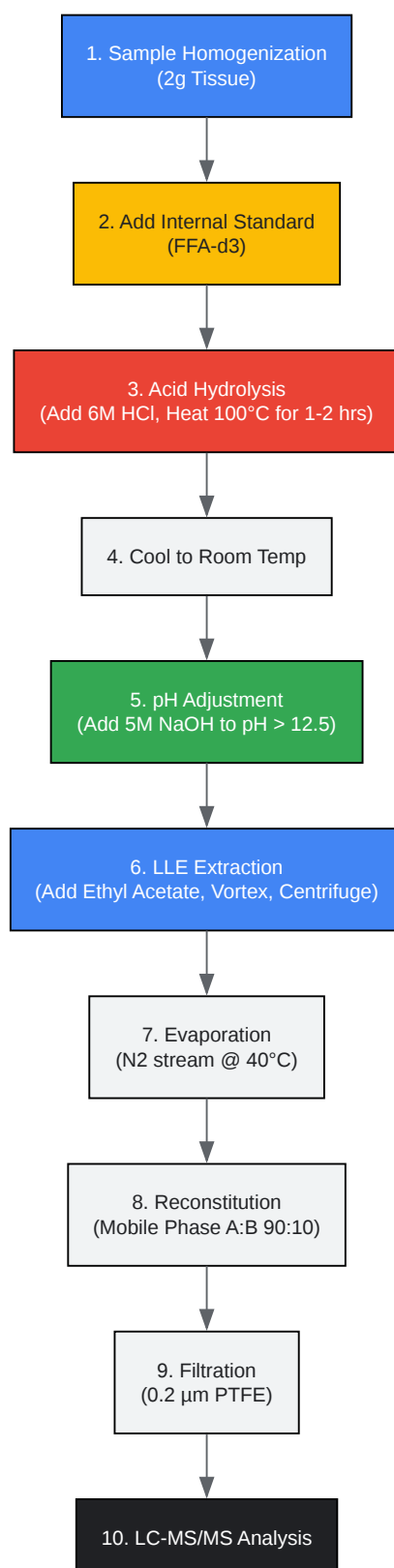
Principle: This workflow utilizes acid hydrolysis to release the amine, followed by a pH swing to render the amine non-ionized (neutral) for extraction into ethyl acetate.

Reagents Required:

- 6M Hydrochloric Acid (HCl).

- 5M Sodium Hydroxide (NaOH).
- Ethyl Acetate (LC-MS Grade).
- Internal Standard Solution: FFA-d3 (
in methanol).

Step-by-Step Workflow



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Figure 2: Extraction workflow for Total Flufenicol Residues.

Detailed Steps:

- Weighing: Weigh

g of homogenized tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.
- IS Addition: Add

of FFA-d3 working solution (

). Allow to equilibrate for 15 mins.
- Hydrolysis: Add 5 mL of 6M HCl. Cap tightly. Incubate in a heating block or water bath at 90-100°C for 2 hours.
 - Critical Check: Ensure caps are tight to prevent evaporation of the acid.
- pH Adjustment: Cool samples to room temperature. Slowly add 5M NaOH (approx 5-6 mL) to adjust pH to 12.5 - 13.0.
 - Why? At acidic pH, FFA is protonated (

) and stays in water. At pH 12, it is neutral (

) and partitions into organic solvent.
- Extraction: Add 10 mL Ethyl Acetate. Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 mins.
- Transfer: Transfer the supernatant (organic layer) to a clean glass tube.
- Defatting (Optional for high fat): If the sample is fatty (skin/fat), partition the ethyl acetate extract with 3 mL hexane (discard hexane layer) OR use MCX solid-phase extraction if cleaner baselines are required.
- Dry Down: Evaporate the ethyl acetate to dryness under Nitrogen at 40°C.

- Reconstitute: Dissolve residue in 1 mL of Mobile Phase (90:10 Water:ACN). Filter through 0.2

syringe filter into LC vial.

Validation & QA/QC Criteria

To ensure Trustworthiness and Self-Validation, the method must meet these criteria:

- Linearity:

over the range of 1.0 – 1000 ng/g (ppb).

- Retention Time: The Relative Retention Time (RRT) of the analyte must correspond to the IS within

.

- Ion Ratio: The ratio of Quantifier (130) to Qualifier (230) must be within

of the reference standard.

- Recovery: Absolute recovery of FFA-d3 should be monitored. If

, re-extract.

- Matrix Effect: Calculate using:

. The d3-IS will compensate for this, but suppression

requires better cleanup (e.g., MCX cartridge).

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